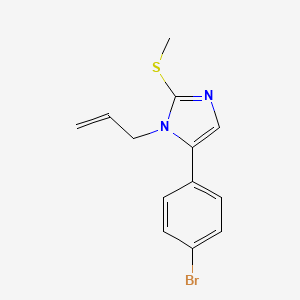

1-allyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole

Description

Properties

IUPAC Name |

5-(4-bromophenyl)-2-methylsulfanyl-1-prop-2-enylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2S/c1-3-8-16-12(9-15-13(16)17-2)10-4-6-11(14)7-5-10/h3-7,9H,1,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEDFKOYRXTYAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1CC=C)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Allyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole is a synthetic organic compound belonging to the imidazole class, characterized by its unique structural features and potential biological activities. Its molecular formula is with a molecular weight of 309.23 g/mol. This compound has gained attention for its promising applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. The presence of the bromophenyl and methylthio groups enhances the compound's ability to interact with biological targets, potentially leading to inhibition of microbial growth. Studies have shown that similar compounds can effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Imidazole derivatives have been investigated for their ability to induce apoptosis and inhibit cancer cell proliferation. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and kidney (HEK 293) cancer cells. The mechanism often involves the inhibition of specific enzymes such as topoisomerase and cyclin-dependent kinases .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of imidazole derivatives, one compound demonstrated an IC50 value of 0.75 µM against MCF-7 cells, significantly outperforming conventional chemotherapeutics like Doxorubicin . This suggests that this compound may possess similar or enhanced anticancer properties.

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets within cells. The imidazole ring allows for interactions with various enzymes and receptors, modulating their activity and influencing cellular pathways. For instance, the compound may inhibit enzyme activities by occupying active sites, thereby altering signaling cascades crucial for cell survival and proliferation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is useful:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 1-Allyl-4-(2-bromophenyl)-1H-imidazol-5-amine | Imidazole ring with bromine substitution | Antimicrobial and anticancer properties |

| 5-(4-bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole | Methylthio group enhances binding affinity | Investigated for enzyme inhibition |

| 2-Hydroxy-5-nitrobenzyl bromide | Hydroxy and nitro groups present | Unique reactivity but less studied for biological activity |

This table illustrates how variations in substituents can influence both chemical behavior and biological activity, highlighting the significance of the bromophenyl and methylthio groups in enhancing the efficacy of this compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Positioning on the Imidazole Core

The position of substituents on the imidazole ring critically impacts physicochemical and biological properties:

- 1-(4-Bromophenyl)-1H-imidazole (1BBI) : Lacks the allyl and methylthio groups but exhibits room-temperature phosphorescence (RTP) due to trace impurities. Its RTP quantum yield (QY) is significantly enhanced when mixed with isomers like 4BBI (74.2% QY) .

- 4-(4-Bromophenyl)-1H-imidazole (4BBI) : Positional isomerism at the 4-bromophenyl group alters electronic conjugation, improving RTP efficiency compared to 1BBI .

Comparative Data Table

Key Research Findings and Implications

Luminescence Properties : Bromophenylimidazoles like 1BBI and 4BBI demonstrate that substituent position and trace impurities significantly affect RTP efficiency. The target compound’s allyl and methylthio groups likely suppress luminescence but may enhance other functionalities .

Enzyme Inhibition Potential: Structural analogs with methylthio or bromophenyl groups show promise in targeting enzymes like IMPDH. The target compound’s allyl group could optimize binding in hydrophobic pockets .

Synthetic Flexibility : The imidazole core permits diverse functionalization, enabling tailored physicochemical properties for specific applications (e.g., drug design or materials science) .

Q & A

Q. How do structural modifications at the allyl or bromophenyl groups affect physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.